N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a nitrobenzyl group and a dimethylphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and the imidazole derivative.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and the imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrobenzyl group may play a role in the compound’s ability to penetrate cell membranes and reach intracellular targets. The imidazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-1-benzyl-1H-imidazole-4-carboxamide: Lacks the nitro group, which may affect its biological activity.
N-(4-nitrophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Contains an additional nitro group, which may enhance its reactivity.
N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Contains a methyl group instead of a nitro group, which may alter its chemical properties.
Uniqueness
N-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the nitrobenzyl and dimethylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the imidazole ring makes this compound a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-3-6-16(9-14(13)2)21-19(24)18-11-22(12-20-18)10-15-4-7-17(8-5-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLPMBXCMUAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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